

P-CAB Agent 2 Hydrochloride: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *P-CAB agent 2 hydrochloride*

Cat. No.: *B15589309*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for the Potassium-Competitive Acid Blocker (P-CAB), **P-CAB agent 2 hydrochloride**, also known as Keverprazan hydrochloride. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and formulation of this compound.

Introduction

P-CAB agent 2 hydrochloride is a potent, orally active inhibitor of gastric H⁺/K⁺-ATPase, the proton pump responsible for gastric acid secretion. As a member of the P-CAB class, it offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs). Understanding its fundamental physicochemical properties, particularly solubility and stability, is critical for the development of effective and stable pharmaceutical formulations. While comprehensive public data remains limited, this guide consolidates available information and outlines standard methodologies for further investigation.

Physicochemical Properties

A summary of the basic physicochemical properties of P-CAB agent 2 (Keverprazan) is presented below.

Property	Value	Reference
Molecular Formula	<chem>C22H25FN2O4S</chem> (free base)	[1]
Molecular Weight	432.51 g/mol (free base)	[1]
Hydrogen Bond Acceptors	6	[1]
Hydrogen Bond Donors	1	[1]
Rotatable Bonds	10	[1]
Topological Polar Surface Area	76.25 Å ²	[1]
XLogP	1.79	[1]

Solubility Data

Quantitative aqueous solubility data for **P-CAB agent 2 hydrochloride** in standard solvents and across a range of pH values is not extensively available in the public domain. However, clinical studies have noted that Keverprazan demonstrates better water solubility compared to another P-CAB, Vonoprazan.[\[2\]](#)

Solubility information provided by commercial suppliers for formulated solutions offers some insight into its solubility characteristics in complex solvent systems.

Solvent System	Solubility	Reference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (5.33 mM)	[3]
10% DMSO, 90% (20% SBE- β -CD in Saline)	≥ 2.5 mg/mL (5.33 mM)	[3]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (5.33 mM)	[3]
DMSO	100 mg/mL (213.23 mM) (Requires sonication)	[3]

Note: The reported solubilities in the mixed solvent systems represent the concentration at which a clear solution was obtained and may not reflect the maximum equilibrium solubility.

Experimental Protocol for Equilibrium Solubility Determination

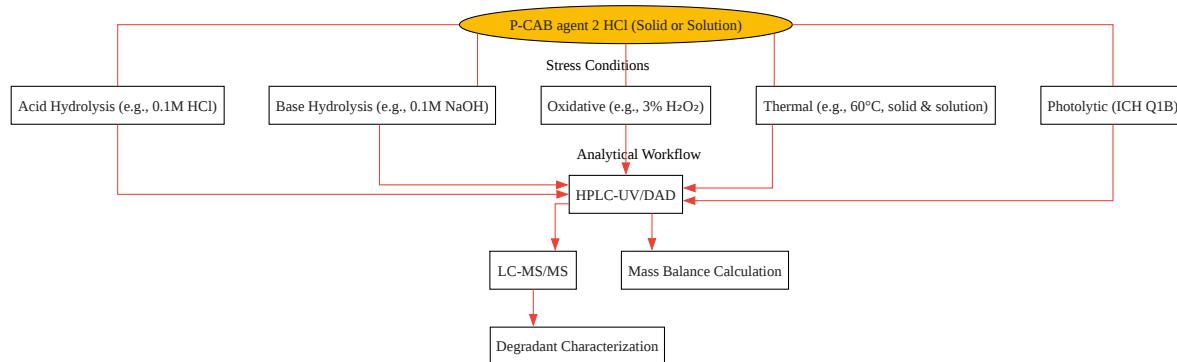
To accurately determine the thermodynamic or equilibrium solubility of **P-CAB agent 2 hydrochloride**, a standardized shake-flask method is recommended.

Caption: Workflow for Equilibrium Solubility Determination.

Methodology:

- Preparation: An excess amount of **P-CAB agent 2 hydrochloride** is added to a known volume of the test solvent (e.g., purified water, phosphate buffers of varying pH) in a sealed container.
- Equilibration: The resulting slurry is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.
- Sample Processing: The suspension is then filtered through a low-binding membrane filter (e.g., 0.22 µm PVDF) or centrifuged to separate the undissolved solid.
- Analysis: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS/MS).

Stability Data


Detailed stability data from forced degradation studies of **P-CAB agent 2 hydrochloride** is not publicly available. The primary information on its stability comes from the storage conditions of prepared stock solutions.

Storage Condition	Duration	Reference
-20°C	1 month	[3]
-80°C	6 months	[3]

These conditions suggest good stability in a frozen state, but do not provide information on stability in the solid state or in solution under various stress conditions.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies also help in developing stability-indicating analytical methods.

[Click to download full resolution via product page](#)

Caption: Workflow for Forced Degradation Studies.

Methodology:

- Stress Conditions: **P-CAB agent 2 hydrochloride**, in both solid and solution forms, is subjected to a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
 - Acidic Hydrolysis: The compound is dissolved in an acidic solution (e.g., 0.1 M HCl) and heated if necessary.
 - Basic Hydrolysis: The compound is dissolved in a basic solution (e.g., 0.1 M NaOH) and heated if necessary.
 - Oxidative Degradation: The compound is exposed to an oxidizing agent (e.g., 3% hydrogen peroxide).
 - Thermal Degradation: The solid compound and a solution are exposed to elevated temperatures (e.g., 60-80°C).
 - Photostability: The compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
- Sample Analysis: Samples are withdrawn at appropriate time points and analyzed using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector to assess peak purity.
- Degradant Identification: Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is employed to identify the mass of the degradation products, which aids in their structural elucidation.
- Mass Balance: A mass balance analysis is performed to ensure that the decrease in the parent compound concentration is accounted for by the formation of degradation products.

Conclusion

The currently available public information on the solubility and stability of **P-CAB agent 2 hydrochloride** (Keverprazan hydrochloride) is limited, primarily consisting of qualitative statements and data for specific, complex formulations. For comprehensive drug development and formulation, it is imperative to conduct detailed studies following standard pharmaceutical

protocols, such as the shake-flask method for equilibrium solubility and forced degradation studies according to ICH guidelines. The methodologies and workflows presented in this guide provide a robust framework for obtaining the necessary data to fully characterize the physicochemical properties of this promising P-CAB agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. keverprazan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Keverprazan, a novel potassium-competitive acid blocker: Multiple oral doses safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. keverprazan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- To cite this document: BenchChem. [P-CAB Agent 2 Hydrochloride: A Technical Guide to Solubility and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15589309#p-cab-agent-2-hydrochloride-solubility-and-stability-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com